Apimostinel
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Overview
Description
Preparation Methods
The synthesis of Apimostinel involves the formation of a tetrapeptide chain with specific stereochemistry. The synthetic route includes the coupling of threonine, proline, and a benzyl-proline derivative . The reaction conditions typically involve the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . Industrial production methods would likely involve solid-phase peptide synthesis (SPPS) to ensure high purity and yield .
Chemical Reactions Analysis
Apimostinel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the benzyl group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Apimostinel has shown promise in several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its effects on synaptic plasticity and neuroprotection.
Medicine: Primarily researched for its rapid-acting antidepressant effects in major depressive disorder.
Mechanism of Action
Apimostinel exerts its effects by modulating the NMDA receptor through a unique binding site independent of the glycine site . This modulation enhances NMDA receptor-mediated synaptic plasticity, leading to rapid and sustained antidepressant effects . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
Apimostinel is similar to other NMDA receptor modulators such as rapastinel (GLYX-13) and zelquistinel . this compound is 1000-fold more potent in vitro compared to rapastinel and has been structurally modified to enhance its metabolic stability . Other similar compounds include ketamine and esketamine, which also target the NMDA receptor but have different safety profiles and mechanisms of action .
Properties
IUPAC Name |
1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUEXCIEIAXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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